molecular formula C24H22FN3O3 B5395062 4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5395062
M. Wt: 419.4 g/mol
InChI Key: YKKBGJJXSCTSPG-LSDHQDQOSA-N
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Description

4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a fluorobenzoyl group, a hydroxy group, an imidazole ring, and a pyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the fluorobenzoyl and methylphenyl groups. The hydroxy group is then introduced through selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The fluorobenzoyl group can be reduced to a fluorobenzyl group.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a fluorobenzyl derivative.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The fluorobenzoyl group can enhance the compound’s binding affinity and specificity. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
  • 4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to the presence of the fluorobenzoyl group, which can enhance its biological activity and stability

Properties

IUPAC Name

(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O3/c1-16-3-5-17(6-4-16)21-20(22(29)18-7-9-19(25)10-8-18)23(30)24(31)28(21)13-2-12-27-14-11-26-15-27/h3-11,14-15,21,29H,2,12-13H2,1H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKBGJJXSCTSPG-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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